![molecular formula C20H30ClN3O2 B1670430 Dibucaine hydrochloride CAS No. 61-12-1](/img/structure/B1670430.png)
Dibucaine hydrochloride
Overview
Description
Dibucaine hydrochloride: is a potent, long-acting local anesthetic of the amide type. It is commonly used for surface anesthesia and is one of the most effective and toxic long-acting local anesthetics. It is often used in spinal anesthesia and in topical formulations for pain relief from minor burns, cuts, insect bites, and hemorrhoids .
Mechanism of Action
Target of Action
Dibucaine hydrochloride, also known as Cinchocaine, is an amide-type local anesthetic . Its primary target is the neuronal voltage-gated sodium channels . These channels play a crucial role in the initiation and conduction of nerve impulses.
Mode of Action
This compound interacts with its targets by decreasing the neuronal membrane’s permeability to sodium ions . This action inhibits sodium influx through the sodium channels . As a result, it blocks both the initiation and conduction of nerve impulses , leading to a numbing effect in the area of application.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway . By inhibiting sodium channels, it disrupts the typical flow of sodium ions that is necessary for nerve impulse transmission . This disruption prevents membrane depolarization, thereby blocking the propagation of nerve impulses .
Pharmacokinetics
It is known that the compound is used for local or regional anesthesia, suggesting that its bioavailability is localized to the area of application .
Result of Action
The primary result of this compound’s action is local anesthesia . By blocking nerve impulses, it produces numbness in the applied area, relieving minor pain and itching caused by minor cuts, burns, insect bites, stings, sunburn, or other skin irritations . It is also used to relieve rectal pain and itching caused by hemorrhoids or other rectal irritations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy can be affected by the pH of the environment, as it is relatively insoluble in alkaline aqueous solutions . Furthermore, the compound’s action may also be influenced by the specific characteristics of the tissue it is applied to, such as the presence of infection, open wounds, broken skin, burns, or irritated skin .
Biochemical Analysis
Biochemical Properties
Dibucaine hydrochloride interacts with neuronal voltage-gated sodium channels, inhibiting sodium influx . This interaction prevents membrane depolarization, subsequently blocking the initiation and propagation of nerve impulses . It also interacts with butyrylcholinesterase (BChE), inhibiting its activity and reducing the ability to convert butyrylcholine to its byproducts .
Cellular Effects
This compound exerts its effects on various types of cells, primarily neurons, by blocking the initiation and conduction of nerve impulses . This results in a numbing effect, relieving pain and itching caused by minor skin irritations .
Molecular Mechanism
At the molecular level, this compound binds to specific receptors within the pores of neuronal cell membrane sodium channels . This binding blocks ion movement, preventing neurons from reaching action potential and thereby interrupting nerve impulses . This is how this compound exerts its effects.
Temporal Effects in Laboratory Settings
It is known that the drug’s anesthetic effects are temporary and reverse when the anesthetic diffuses from the site of action within the nerve .
Dosage Effects in Animal Models
This compound is one of the most potent and toxic amide anesthetics, about 10 times more toxic than lidocaine and 20 times more toxic than procaine hydrochloride in producing neurologic and cardiovascular effects . The effects of the product vary with different dosages in animal models, and toxic or adverse effects can occur at high doses .
Metabolic Pathways
It is known that the drug interacts with butyrylcholinesterase (BChE), an enzyme involved in the metabolism of certain drugs .
Transport and Distribution
It is known that the drug is applied topically and exerts its effects locally at the site of application .
Subcellular Localization
Given its mechanism of action, it is likely that the drug localizes to neuronal cell membranes where it interacts with sodium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Dibucaine hydrochloride can be synthesized starting from isatin, followed by a series of reactions. The process involves the formation of 2-butoxy-N-(2-diethylaminoethyl)-4-quinolinecarboxamide, which is then converted to its hydrochloride salt .
Industrial Production Methods: : Industrial production of this compound involves the use of high-purity reagents and stringent reaction conditions to ensure the final product meets pharmaceutical standards. The process typically includes steps such as recrystallization and chromatographic purification to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: : Dibucaine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not commonly utilized in its applications.
Reduction: Reduction reactions are also possible but are not typically relevant to its primary uses.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include strong acids and bases, as well as organic solvents like chloroform and methanol .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can lead to the formation of various derivatives of this compound .
Scientific Research Applications
Clinical Applications
Local Anesthesia:
Dibucaine hydrochloride is primarily used as a local anesthetic for minor surgical procedures, dental work, and in topical formulations for pain relief. Its potency is approximately ten times that of lignocaine, making it suitable for procedures requiring effective pain management .
Topical Formulations:
It is incorporated into various topical products for the treatment of:
Neurological Research
Recent studies have highlighted the potential of this compound in neurological research, particularly concerning its neuroprotective effects against spreading depolarization in brain tissue. In experiments involving human neocortical slices and animal models, dibucaine was shown to mitigate dendritic damage caused by spreading depolarization following focal ischemia .
Case Study: Spreading Depolarization
- Study Design: Light transmittance imaging and two-photon laser scanning microscopy were employed to assess the impact of dibucaine on neuronal damage.
- Findings: Dibucaine treatment significantly reduced neuronal injury in live brain slices from pediatric patients, suggesting its potential use in preventing neuronal damage during acute brain injuries .
Safety and Toxicity Concerns
While this compound has beneficial applications, it also poses significant safety risks. It is known for its high toxicity levels, with adverse effects reported even at low concentrations. Notably, cases of systemic toxicity following accidental ingestion have been documented, particularly in children .
Case Study: Accidental Ingestion
- Patient Profile: A 7-year-old child ingested dibucaine ear drops.
- Symptoms: The child experienced diplopia, giddiness, and ventricular premature contractions.
- Outcome: This case highlights the critical need for caution when using dibucaine-containing products, especially around children .
Biophysical Studies
This compound has been studied for its effects on lipid domains in model membranes. Research indicates that it influences the phase behavior of lipid bilayers, which may provide insights into the mechanism of action for local anesthetics at the cellular level .
Data Table: Lipid Domain Influence
Lipid Composition | Effect of this compound |
---|---|
Dioleoylphosphatidylcholine | Alters raft-like domain stability |
Dipalmitoylphosphatidylcholine | Modifies liquid-ordered phase |
Cholesterol | Affects membrane fluidity |
Photosensitivity Reactions
Dibucaine has been implicated in photosensitivity reactions. A notable case involved a 13-year-old girl who developed photoallergic dermatitis after dental treatment with this compound. The study indicated that dibucaine absorbs UVA light and can induce allergic reactions under certain conditions .
Case Study: Photosensitivity Reaction
Comparison with Similar Compounds
Similar Compounds: : Dibucaine hydrochloride is similar to other amide-type local anesthetics such as lidocaine, prilocaine, and bupivacaine .
Uniqueness: : this compound is distinguished by its high potency and long duration of action. It is one of the most toxic long-acting local anesthetics, which limits its use to specific applications like spinal anesthesia .
List of Similar Compounds
- Lidocaine
- Prilocaine
- Bupivacaine
- Ropivacaine
Biological Activity
Dibucaine hydrochloride is a potent local anesthetic belonging to the amide class, primarily used for surface anesthesia. It is notable for its effectiveness in blocking nerve conduction by inhibiting voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in nerve cells. This compound has garnered attention not only for its anesthetic properties but also for its potential applications in various biomedical research fields.
Dibucaine exerts its biological effects primarily through the following mechanisms:
- Sodium Channel Blockade : By binding to sodium channels, dibucaine prevents sodium ions from entering nerve cells, inhibiting the generation and transmission of nerve impulses. This results in a reversible loss of sensation in the targeted area .
- Membrane Interaction : Dibucaine influences lipid bilayers, affecting membrane fluidity and potentially altering ion channel function. Studies have shown that it can disturb lipid raft domains within cell membranes, which may impact various cellular processes .
Applications in Research
Dibucaine's unique properties make it a valuable tool in several research areas:
- Neuroscience : It is used to selectively block specific types of nerve fibers, allowing researchers to study pain mechanisms and develop new pain treatments.
- Ischemia Studies : Research indicates that dibucaine can mitigate spreading depolarization in human neocortical slices, suggesting its potential as a neuroprotective agent in ischemic conditions .
- Microbial Activity : Some studies suggest that dibucaine may possess antimicrobial properties, although further research is needed to confirm its clinical relevance.
Case Studies
- Photosensitivity Reaction : A case study reported a 13-year-old girl experiencing photoallergic dermatitis after using this compound as a dental anesthetic. The reaction was linked to the compound's ability to absorb UVA light, highlighting the need for caution in its use .
- Chronic Pain Model : In animal models, dibucaine has been applied topically to induce nerve blockade, facilitating studies on chronic pain mechanisms and treatment strategies.
Comparative Analysis with Other Local Anesthetics
Dibucaine is often compared with other local anesthetics based on potency and duration of action. Below is a summary table:
Compound Name | Chemical Structure | Potency | Duration of Action |
---|---|---|---|
Dibucaine | C₁₉H₃₁N₃O₂ | High | Long |
Lidocaine | C₁₄H₁₈N₂O | Moderate | Intermediate |
Bupivacaine | C₁₈H₂₃N₃O | High | Long |
Ropivacaine | C₁₈H₂₃N₃O | Moderate | Intermediate |
Cinchocaine | C₂₀H₃₀N₃O₂Cl | High | Long |
Unique Properties of this compound
This compound is characterized by its strong potency and long duration of action compared to other local anesthetics. Its formulation as a hydrochloride salt enhances solubility and stability, making it suitable for both injection and topical applications .
Properties
IUPAC Name |
2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHBBMHQKZBJEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976471 | |
Record name | Cinchocaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>57 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855998 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61-12-1 | |
Record name | Dibucaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibucaine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibucaine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinchocaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinchocaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBUCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z97702A5DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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